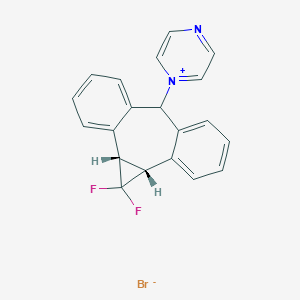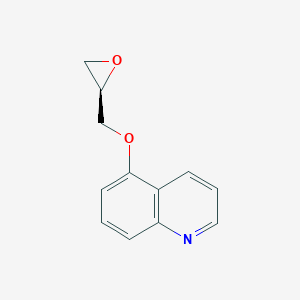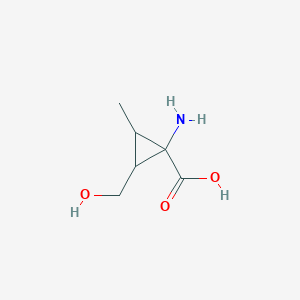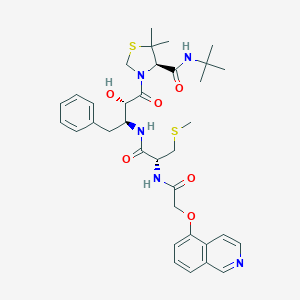
Kynostatin 227
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kynostatin 227 is a chemical compound that has been extensively studied for its potential in scientific research. It is a member of the kynurenine family of compounds, which are known to have a wide range of biological activities. Kynostatin 227 has been found to have significant effects on various biochemical and physiological processes, making it a promising tool for researchers in a variety of fields.
作用机制
Kynostatin 227 acts by inhibiting the enzyme kynurenine aminotransferase, which is involved in the conversion of kynurenine to kynurenic acid. This leads to an accumulation of kynurenine, which can then be converted into other metabolites with a variety of biological activities. The exact mechanism of action of kynostatin 227 is still being studied, but it is believed to involve modulation of the kynurenine pathway and its associated signaling pathways.
生化和生理效应
Kynostatin 227 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases and cancer. It also has neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Kynostatin 227 has also been found to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
Kynostatin 227 has several advantages as a tool for scientific research. It is a relatively stable compound, and can be easily synthesized using a variety of methods. It also has a well-characterized mechanism of action, making it a useful tool for studying the kynurenine pathway and its associated signaling pathways. However, there are also limitations to its use. Kynostatin 227 can be toxic at high doses, and its effects can be difficult to interpret in complex biological systems.
未来方向
There are many potential future directions for research on kynostatin 227. One area of interest is the development of more potent and selective inhibitors of kynurenine aminotransferase, which could lead to the development of new treatments for a variety of diseases. Another area of interest is the study of the effects of kynostatin 227 on the gut microbiome, which has been shown to play an important role in a variety of physiological processes. Additionally, further research is needed to fully understand the complex interactions between kynostatin 227 and the kynurenine pathway, and to identify new targets for therapeutic intervention.
合成方法
Kynostatin 227 can be synthesized using a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the use of tryptophan as a starting material, which is then converted into kynurenine using the enzyme tryptophan 2,3-dioxygenase. Kynurenine is then further modified using chemical reactions to produce kynostatin 227.
科学研究应用
Kynostatin 227 has a wide range of potential applications in scientific research. One of its primary uses is as a tool for studying the kynurenine pathway, which is involved in a variety of physiological processes including immune regulation, neurotransmitter synthesis, and energy metabolism. Kynostatin 227 has also been studied for its potential as an anti-inflammatory agent, and as a modulator of the immune system.
属性
CAS 编号 |
147384-69-8 |
|---|---|
产品名称 |
Kynostatin 227 |
分子式 |
C35H45N5O6S2 |
分子量 |
695.9 g/mol |
IUPAC 名称 |
(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1 |
InChI 键 |
AHWCYDXQIXZVRK-RPQLRNILSA-N |
手性 SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
规范 SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C |
其他 CAS 编号 |
147384-69-8 |
同义词 |
KNI-227 kynostatin 227 kynostatin-227 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



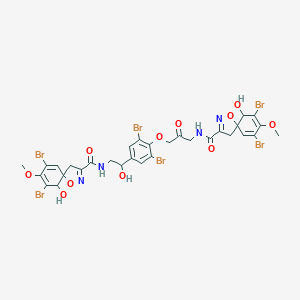
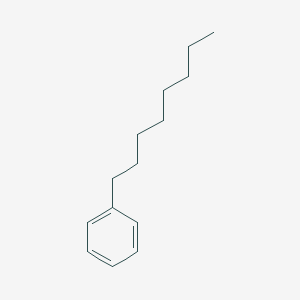
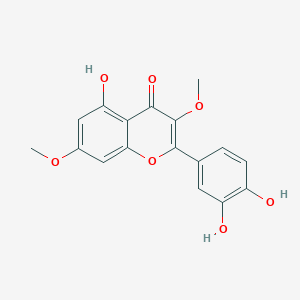
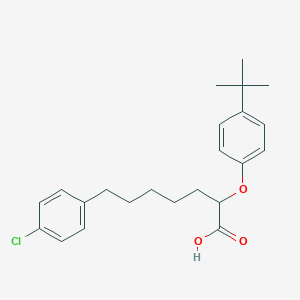
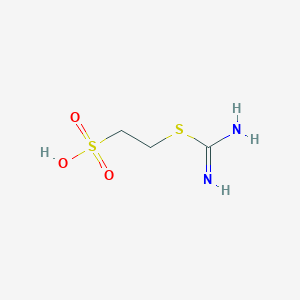
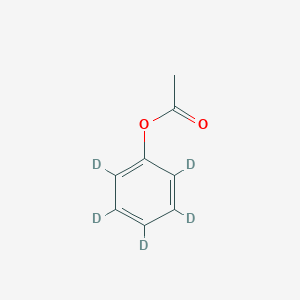
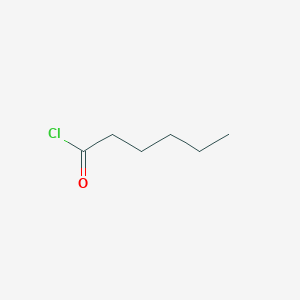
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
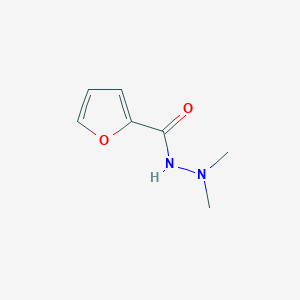
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
